molecular formula C17H14N4O5S B2673639 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-49-9

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2673639
CAS No.: 391227-49-9
M. Wt: 386.38
InChI Key: HWYPOUGTAYDTKU-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of methoxy groups on the benzene ring and a nitrophenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3,5-diformyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Reduction: Formation of 3,5-dimethoxy-N-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group may play a role in binding to the active site of enzymes, while the thiadiazole ring could be involved in stabilizing the interaction through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitrophenyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-25-13-7-11(8-14(9-13)26-2)15(22)18-17-20-19-16(27-17)10-4-3-5-12(6-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYPOUGTAYDTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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